

Application Note: Pulse-Chase Metabolic Flux Analysis with L-Carnitine-13C Chloride

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Compound of Interest

Compound Name: *L-Carnitine-13C Chloride*

Cat. No.: *B1152015*

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Abstract & Scope

This application note details the methodology for performing a pulse-chase experiment using **L-Carnitine-13C Chloride** (typically L-Carnitine-[trimethyl-13C3] hydrochloride). Unlike simple uptake assays, a pulse-chase design allows researchers to distinguish between the initial transport of carnitine into the cell (via OCTN2) and its subsequent metabolic fate (acylation by CPT1/CPT2) and turnover rate. This protocol is optimized for adherent mammalian cell lines (e.g., C2C12 myotubes, HepG2 hepatocytes) and utilizes LC-MS/MS for high-sensitivity detection.

Introduction & Scientific Rationale

L-Carnitine is an obligatory cofactor for the transport of long-chain fatty acids (LCFAs) into the mitochondrial matrix for

-oxidation. The "Carnitine Shuttle" involves a cyclic interconversion between free carnitine and acyl-carnitines.

Why Pulse-Chase?

Static steady-state measurements of carnitine levels fail to reveal the dynamics of the system. A pulse-chase experiment resolves this by:

- Pulse Phase (Labeling): Saturates the cytosolic and mitochondrial pools with L-Carnitine-13C, allowing measurement of uptake rates (

).

- Chase Phase (Washout): Replaces the labeled precursor with unlabeled substrate or blank media. This reveals the efflux rate (

), the stability of the intracellular pool, and the rate of label incorporation into downstream acyl-carnitine species (e.g., Acetyl-carnitine-13C, Palmitoyl-carnitine-13C).

The Tracer: L-Carnitine-13C

We utilize L-Carnitine labeled on the trimethylammonium group (

).

- Stability: The methyl label is metabolically stable and is not lost during acylation.
- Detection: It produces a distinct mass shift (+3 Da) in LC-MS, easily distinguishable from endogenous carnitine.

Experimental Design Strategy

Cell Model Selection

- High Metabolic Activity: Primary cardiomyocytes or C2C12 myotubes are preferred due to high OCTN2 expression and -oxidation flux.
- Control: Include a condition with Mildronate (an OCTN2 inhibitor) to define non-specific binding vs. active transport.

Media Considerations

- Critical Requirement: Standard Fetal Bovine Serum (FBS) contains endogenous carnitine (~10-50 μM).
- Solution: Use Dialyzed FBS (dFBS) or serum-free media for 24 hours prior to the experiment to deplete endogenous pools, maximizing the specific activity of the tracer.

Concentration & Timing

- Physiological Concentration: 50 μ M L-Carnitine (plasma range).
- Pulse Duration: 2–4 hours (sufficient to equilibrate cytosolic pools).
- Chase Duration: 0, 15, 30, 60, 120 minutes.

Materials & Reagents

Reagent	Specification	Purpose
L-Carnitine-13C HCl	>99% purity, 99 atom % 13C	Isotopic Tracer
L-Carnitine (Unlabeled)	Analytical Standard Grade	Chase Substrate
Internal Standard (IS)	L-Carnitine-d9 or d3	Normalization
Extraction Solvent	80% Methanol / 20% Water (LC-MS grade)	Metabolite Extraction
Mobile Phases	A: 10mM NH ₄ Ac + 0.1% Formic Acid (H ₂ O)B: Acetonitrile + 0.1% Formic Acid	LC Separation

Detailed Protocol

Phase 1: Preparation & Depletion

- Seed Cells: Plate cells in 6-well plates. Grow to 80% confluence.
- Depletion: 24 hours prior to experiment, switch to Depletion Media (DMEM + 10% Dialyzed FBS + 1% Pen/Strep). This lowers the intracellular carnitine background.

Phase 2: The Pulse (Labeling)

- Prepare Pulse Media: Add L-Carnitine-13C to Depletion Media to a final concentration of 50 μ M.
- Initiate Pulse: Aspirate old media, wash 1x with warm PBS, and add 2 mL of Pulse Media.
- Incubate: 2 hours at 37°C / 5% CO₂.

- Note: This allows the

-Carnitine to enter the cell and equilibrate with the Acetyl-CoA pool.

Phase 3: The Chase (Turnover)

- Terminate Pulse: Aspirate Pulse Media rapidly.
- Wash: Wash 2x with ice-cold PBS to remove extracellular tracer.
 - Critical: Perform this step quickly (<10 sec) to prevent efflux during washing.
- Initiate Chase: Add Chase Media (Depletion Media containing 50 μ M Unlabeled L-Carnitine).
 - Why Unlabeled? This forces an exchange mechanism. If you use carnitine-free media, the intracellular carnitine is "trapped" and efflux is slower. Using unlabeled carnitine allows you to measure the exchange rate.
- Time Points: Harvest cells at T=0 (immediately after wash), T=15, T=30, T=60, T=120 min.

Phase 4: Harvesting & Extraction

- Quench: At each time point, aspirate media and immediately place plate on Dry Ice.
- Extract: Add 500 μ L Cold Extraction Solvent (80% MeOH, -80°C) containing Internal Standard (1 μ M L-Carnitine-d9).
- Scrape: Scrape cells and transfer lysate to microcentrifuge tubes.
- Vortex/Centrifuge: Vortex 1 min, incubate on ice 10 min, Centrifuge at 15,000 x g for 10 min at 4°C.
- Supernatant: Transfer supernatant to LC-MS vials.

Analytical Methodology (LC-MS/MS) Chromatographic Conditions

- Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 μ m). Carnitines are highly polar and retain poorly on C18.
- Gradient:
 - 0-1 min: 90% B (Isocratic)
 - 1-8 min: 90% -> 50% B (Linear Gradient)
 - 8-10 min: 50% B (Hold)

Mass Spectrometry (MRM Settings)

Operate in Positive Electrospray Ionization (ESI+) mode.

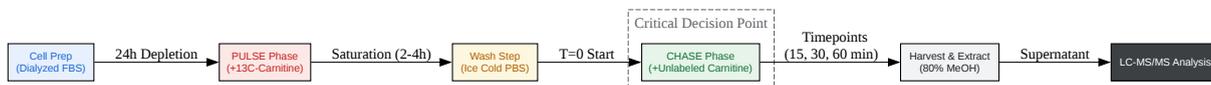
Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Type
L-Carnitine (C0)	162.1	85.0	20	Endogenous
L-Carnitine-13C3	165.1	85.0	20	Tracer
Acetyl-Carnitine (C2)	204.1	85.0	18	Metabolite
Acetyl-Carnitine-13C3	207.1	85.0	18	Tracer Metabolite
L-Carnitine-d9	171.1	85.0	20	Internal Standard

Note: The product ion 85.0 corresponds to the backbone fragment. If the 13C label is on the backbone, the product ion will shift. If on the methyl groups (standard), the 85 fragment usually remains unlabelled, but the precursor shifts.

Data Visualization & Logic

Workflow Logic

The following diagram illustrates the experimental flow and the decision gates for the researcher.

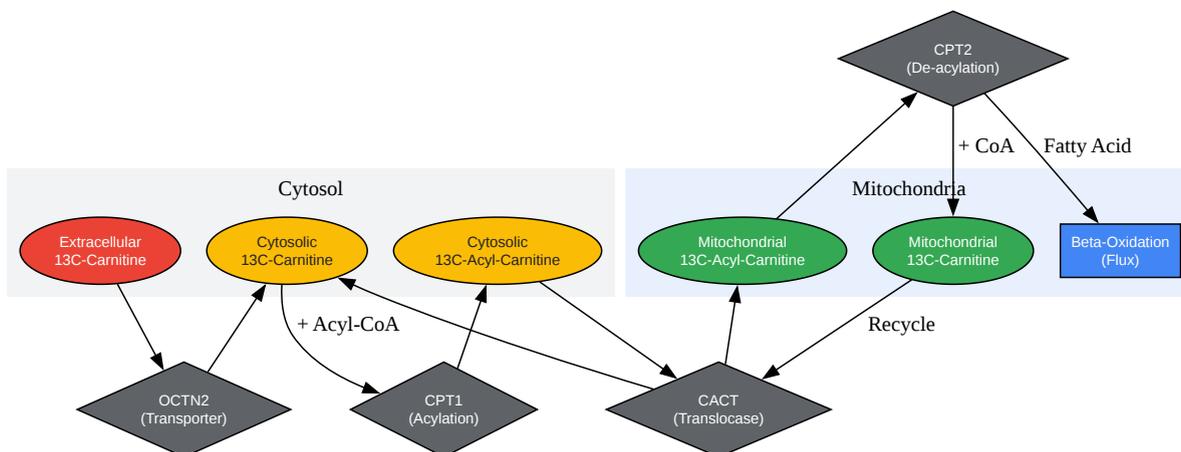


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Figure 1: Step-by-step workflow for the Pulse-Chase experiment. The transition from Wash to Chase is the critical time-zero (T0) reference.

Metabolic Pathway & Label Fate

This diagram maps where the 13C label travels within the cell.



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Figure 2: The Carnitine Shuttle. The 13C label (Yellow/Green nodes) circulates between free and acylated forms across the mitochondrial membrane.

Data Interpretation

Summarize your data by calculating the Mole Percent Excess (MPE) or Fractional Enrichment for each species at each time point.

Expected Results Table:

Time (min)	Free Carnitine-13C (%)	Acetyl-Carnitine-13C (%)	Interpretation
0 (Pulse End)	High (~90%)	High (~80%)	Equilibrium reached during pulse.
15 (Chase)	Decreasing	Stable/Increasing	Label moves from free pool to acyl pool.
60 (Chase)	Low	Decreasing	Washout/Consumption complete.

- Rapid Drop in Free Carnitine: Indicates efficient efflux or rapid acylation.
- Sustained Acyl-Carnitine Signal: Indicates "trapping" of the carnitine in the mitochondrial matrix or slow turnover of the acyl pool.

References

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